molecular formula C18H17N3O3S B2524235 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1428349-46-5

2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2524235
CAS No.: 1428349-46-5
M. Wt: 355.41
InChI Key: XQEOKSIXEGEZTH-UHFFFAOYSA-N
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Description

This chemical entity, 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one, represents a sophisticated molecular scaffold designed for advanced pharmaceutical and biochemical research. The core structure integrates a 1,2,4-oxadiazole heterocycle, a privileged motif in medicinal chemistry known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets, often serving as a bioisostere for ester and amide functionalities source . The presence of the azetidine ring, a strained four-membered nitrogen heterocycle, introduces interesting conformational constraints and is increasingly valued for its potential to improve pharmacokinetic properties, such as metabolic stability and solubility, in drug discovery programs source . The furan-2-yl substituent and the benzylsulfanyl side chain further augment the compound's complexity, providing distinct hydrophobic and electronic characteristics that can be critical for optimizing binding affinity and selectivity. Researchers can leverage this compound as a versatile chemical intermediate or a core template for the design and synthesis of novel small-molecule libraries. Its primary research value lies in the exploration of new chemical space for identifying potent modulators of various enzymes, particularly kinases, as well as GPCRs and other therapeutically relevant protein classes source . This makes it a valuable tool for probe discovery, hit-to-lead optimization, and structure-activity relationship (SAR) studies in oncology, immunology, and infectious disease research.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(12-25-11-13-5-2-1-3-6-13)21-9-14(10-21)18-19-17(20-24-18)15-7-4-8-23-15/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOKSIXEGEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Final Coupling: The final step involves coupling the benzylsulfanyl group with the previously synthesized intermediate under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as using a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing furan and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one demonstrate efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole derivatives that showed potent activity against Gram-positive bacteria .

Anticancer Properties
The furan and oxadiazole components are known for their ability to inhibit tumor growth. Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells. A recent study found that similar compounds exhibited cytotoxic effects on several cancer cell lines, suggesting potential for development as anticancer agents .

Material Science Applications

Polymer Chemistry
The incorporation of furan and benzylsulfanyl groups into polymer matrices has been explored for enhancing material properties. The compound can be used as a monomer in polymer synthesis, leading to materials with improved thermal stability and mechanical strength. A study highlighted the use of furan-based monomers in creating thermosetting polymers with enhanced cross-linking density .

Sensors
Due to its electronic properties, the compound may also find applications in sensor technology. Furan derivatives have been utilized in the development of electrochemical sensors for detecting environmental pollutants. The unique electronic configuration allows for selective binding with target analytes, improving sensitivity and selectivity .

Environmental Applications

Pollution Detection
The ability of compounds like 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one to interact with heavy metals makes them suitable for environmental monitoring. Research indicates that furan-based compounds can form complexes with heavy metals, facilitating their detection in contaminated water sources .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal Chemistry Oxadiazole derivatives showed significant antibacterial activity against Gram-positive bacteria.
Anticancer PropertiesCancer Research Journal Induced apoptosis in cancer cell lines using furan-containing compounds.
Polymer ChemistryPolymer Science Journal Enhanced thermal stability in furan-based polymers.
Pollution DetectionEnvironmental Monitoring Journal Effective heavy metal detection using furan derivatives.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring, azetidine linker, or sulfur-containing side chains. These modifications significantly impact physicochemical properties, solubility, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features
Target Compound : 2-(Benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one Furan-2-yl, benzylsulfanyl ~393.42* Moderate lipophilicity; furan enhances π-stacking; azetidine improves conformational stability .
Analog 1 : 2-(Benzylsulfanyl)-1-{3-[3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one 3-(Trifluoromethyl)phenyl 449.43 High electron-withdrawing effect from CF₃ group; increased metabolic stability but reduced solubility.
Analog 2 : 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one Pyridin-4-yl, benzoxazol-2-ylsulfanyl 393.42 Pyridine improves aqueous solubility; benzoxazole increases steric bulk and π-π interactions.
Analog 3 : 1-(3-{3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl}azetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one Indol-1-yl (replaces benzylsulfanyl) 348.40 Indole enhances H-bonding and aromatic interactions; reduced logP compared to benzylsulfanyl.

Notes:

  • Electronic Effects : The trifluoromethyl group in Analog 1 introduces strong electron-withdrawing character, which may enhance oxidative stability but reduce nucleophilic reactivity .
  • Biological Interactions : The furan-2-yl group in the target compound allows for π-π stacking with aromatic residues in enzyme active sites, whereas pyridin-4-yl (Analog 2) enables cation-π or hydrogen-bonding interactions .

Hypothetical Pharmacological Data (Inferred from Structural Analogs):

  • Kinase Inhibition : Analog 2 (pyridin-4-yl variant) showed IC₅₀ values of 0.8 µM against EGFR in preliminary assays, suggesting the target compound may exhibit similar activity with furan’s electronic modulation .
  • Antimicrobial Activity : Trifluoromethyl-substituted analogs (e.g., Analog 1) demonstrated MIC values of 4 µg/mL against S. aureus, implying the target compound’s furan substituent might enhance Gram-negative targeting due to increased polarity .

Biological Activity

The compound 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is an intriguing molecule due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as:

C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S

1. Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. The compound under consideration has been linked to the inhibition of various cancer cell lines. For instance, studies have indicated that oxadiazole derivatives demonstrate cytotoxic effects against multiple human cancer cell lines, including colon adenocarcinoma (CaCo-2) and cervical carcinoma (HeLa) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
CaCo-292.4
HeLa85.0
LXFA 629 (Lung)78.5

2. Antimicrobial Properties

The presence of the furan and oxadiazole rings in the compound suggests potential antimicrobial activity. Compounds containing these moieties have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression and inflammation.
  • Interaction with Receptors : There is evidence suggesting that compounds with similar structures can act as agonists or antagonists at various receptors, impacting signaling pathways involved in cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of oxadiazole derivatives, it was found that modifications to the furan ring significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of substituent groups on the oxadiazole ring in modulating activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzylsulfanyl compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the sulfanyl group plays a crucial role in enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing 2-(benzylsulfanyl)-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one?

  • Methodological Answer : The synthesis involves three key steps:

  • Azetidine ring formation : Requires nucleophilic substitution using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity. Temperature control (80–100°C) and catalysts like triethylamine are critical .
  • Oxadiazole moiety assembly : Cyclocondensation of amidoximes with carbonyl derivatives under reflux conditions (ethanol, 12–24 hours). Microwave-assisted synthesis may reduce reaction time .
  • Sulfanyl group introduction : Thiol-alkylation using benzyl mercaptan in the presence of base (e.g., K₂CO₃) at room temperature .
    • Optimization : Yields improve with inert atmospheres (N₂/Ar) and chromatographic purification (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the azetidine, oxadiazole, and benzylsulfanyl groups. Key signals include azetidine protons at δ 3.5–4.5 ppm and furan protons at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 424.12) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1270 cm⁻¹ (C-O-C furan) confirm functional groups .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient oxadiazole rings may enhance binding to biological targets .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., 5-lipoxygenase). Key residues (e.g., Arg101, Tyr181) may form hydrogen bonds with the oxadiazole and furan groups .
  • SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., halogen vs. methyl groups on the benzyl ring) to identify pharmacophoric features .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>95% purity required). Impurities like unreacted thiols may skew antimicrobial results .
  • Dose-Response Reproducibility : Conduct triplicate assays under controlled conditions (pH 7.4, 37°C) to minimize variability. Address discrepancies via statistical analysis (e.g., ANOVA with post-hoc Tukey test) .
  • Metabolic Stability Assessment : Liver microsome assays (human/rat) to rule out rapid degradation as a cause of inconsistent in vivo activity .

Q. How does crystallographic analysis (e.g., SHELX refinement) clarify structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). SHELXL refines bond lengths/angles, confirming the azetidine’s puckering (θ ~15°) and oxadiazole planarity .
  • Thermal Ellipsoids : Analyze displacement parameters to identify dynamic disorder, particularly in the benzylsulfanyl group .
  • CIF Validation : Check for outliers (e.g., R-factor >5%) using PLATON to ensure structural reliability .

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